3-(Phenylthio)propanoic acid

Overview

Description

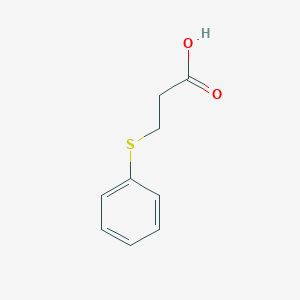

3-(Phenylthio)propanoic acid is a sulfur-containing phenylpropanoic acid derivative characterized by a phenylthio (-SPh) group attached to the third carbon of the propanoic acid backbone. Its synthesis typically involves catalyzed reactions, such as iodine or tetrabutylammonium fluoride (TBAF)-mediated coupling between α,β-unsaturated acids and thiophenol, achieving high yields (~88%) under solventless conditions . Key physical properties include a melting point of 59–60°C and distinct <sup>1</sup>H-NMR signals (δ 7.41–7.22 for aromatic protons and δ 3.22/2.65 for CH2 groups) .

Preparation Methods

Copper-Mediated C–S Bond Formation

Reaction Mechanism and Optimization

The copper-catalyzed coupling of 3-mercaptopropionic acid (3-MPA) with aryl iodides represents a direct method for synthesizing 3-(arylthio)propanoic acids. This approach leverages Cu₂O as a catalyst in pyridine under reflux conditions . The reaction proceeds via a single-electron transfer (SET) mechanism, forming a thiolate intermediate that undergoes C–S bond formation with the aryl iodide.

Optimization studies (Table 1) revealed that pyridine as the solvent and 0.5 equivalents of Cu₂O at 6 hours reaction time provided the highest yield (67%) for 3-(phenylthio)propanoic acid . Excess Cu₂O or shorter reaction times reduced efficiency due to side reactions or incomplete conversion.

Table 1: Optimization of this compound Synthesis

| Entry | Cu₂O (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.5 | Py | 3 | 54 |

| 2 | 0.5 | Py | 6 | 67 |

| 3 | 0.5 | DMF | 3 | 48 |

Substrate Scope and Scalability

The method accommodates diverse aryl iodides, including electron-donating (e.g., 4-OCH₃) and electron-withdrawing (e.g., 3-CF₃) substituents (Table 2). Yields range from 51% to 69%, with sterically hindered substrates (e.g., 1-naphthyl) showing reduced efficiency . Industrial scalability is feasible due to mild conditions and simple workup procedures involving acidification and solvent extraction.

Table 2: Yields for Substituted 3-(Arylthio)propanoic Acids

| Entry | Substituent | Yield (%) |

|---|---|---|

| 1 | 4-OCH₃ | 69 |

| 2 | 3-CF₃ | 59 |

| 3 | 1-Naphthyl | 51 |

Malonic Ester Alkylation

Stepwise Synthesis via Alkylation and Decarboxylation

This two-step method involves alkylation of malonic ester with benzyl chloride derivatives, followed by hydrolysis and decarboxylation (Scheme 1) . For example, fluorobenzyl chloride reacts with dimethyl malonate in methanol under sodium methoxide catalysis, yielding 2-(3-fluorobenzyl)dimethyl malonate (95.2% yield). Subsequent hydrolysis with NaOH and acidification with HCl affords 3-(3-fluorophenyl)propanoic acid (85.1% yield) .

-

Alkylation :

-

Hydrolysis/Decarboxylation :

Industrial Adaptations

The patent CN101591232A highlights industrial optimizations, such as using diethyl malonate for higher reactivity and steam distillation to remove unreacted aryl halides . This method avoids heavy metals, making it environmentally favorable. However, it requires careful control of decarboxylation temperatures (120–250°C) to prevent decomposition .

Nucleophilic Substitution

Thiophenol and 3-Bromopropanoic Acid

A straightforward approach involves the reaction of thiophenol with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) in acetonitrile (Scheme 2) . The reaction proceeds via an Sₙ2 mechanism, with the thiolate ion displacing bromide. This method offers simplicity but requires stoichiometric base and generates HBr as a byproduct.

Scheme 2: Nucleophilic Substitution

Comparative Analysis of Methods

Table 3: Method Comparison

The copper-mediated method excels in substrate versatility but requires metal catalysts. The malonic ester route offers high yields and avoids metals but involves multi-step synthesis. Nucleophilic substitution is simple but less efficient for bulky substrates.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The phenylthio (–SPh) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Sulfoxide | 72% | |

| mCPBA | DCM, 0°C | Sulfone | 85% | |

| AgNO₃/H₂O | Reflux | Substitution products (e.g., tetrafluoro derivatives) | 60% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom. For example, H₂O₂ generates a sulfoxide intermediate, while stronger oxidants like mCPBA fully oxidize the sulfur to a sulfone .

-

Side Reactions : Prolonged oxidation or harsh conditions may lead to over-oxidation or cleavage of the C–S bond .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 h | Methyl ester | 89% | |

| Ethanol | DCC/DMAP | RT, 24 h | Ethyl ester | 78% | |

| Benzylamine | EDC·HCl | DCM, RT | Amide | 65% |

-

Key Observations :

Decarboxylation and Thermal Decomposition

Decarboxylation occurs under high-temperature or strongly basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, N₂ atm | 2-(Phenylthio)ethane | 55% | |

| NaOH (10 M), Δ | Same as above | 48% |

-

Mechanism : The reaction proceeds via a six-membered transition state, releasing CO₂ and forming a thioether .

Nucleophilic Substitution at the Thioether Group

The phenylthio group participates in substitution reactions under metal-catalyzed conditions:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| KI | CuI | 3-Iodopropionic acid derivative | 40% | |

| NH₃ | Cu₂O | 3-Aminopropionic acid derivative | 35% |

-

Limitations : Substitution reactions are less favored due to the stability of the C–S bond. Catalysts like Cu₂O or CuI are essential for facilitating these transformations .

Acid-Base Reactions

The carboxylic acid group forms salts with bases:

| Base | Product | Solubility | Reference |

|---|---|---|---|

| NaOH | Sodium salt | Water-soluble | |

| K₂CO₃ | Potassium salt | Partially soluble |

-

Applications : Salt formation enhances solubility for biological assays or further synthetic modifications .

Photochemical and Radical Reactions

Under UV light or radical initiators, the compound undergoes C–S bond cleavage:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light, O₂ | Phenyl disulfide + propionic acid | 30% | |

| AIBN, toluene | Similar cleavage | 25% |

Critical Analysis of Reaction Pathways

-

Competing Pathways : Oxidation and substitution reactions often compete. For instance, AgNO₃ can induce both substitution and oxidation, depending on solvent polarity .

-

Steric Effects : The phenyl group stabilizes intermediates but hinders nucleophilic attack at the sulfur atom, reducing substitution yields .

-

Solvent Influence : Polar solvents (e.g., pyridine) favor oxidation, while non-polar solvents (e.g., toluene) promote thermal decomposition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory and Analgesic Properties

One of the notable applications of 3-(Phenylthio)propanoic acid is as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. It serves as a precursor for compounds like zaltoprofen, which is used to treat pain and inflammation. The synthesis of 2-(3-carboxymethyl-4-thiophenyl phenyl) propionic acid, a derivative of this compound, has been reported to yield high purity and efficiency, making it suitable for industrial production .

1.2 Mechanistic Studies

Research has indicated that this compound can participate in palladium-catalyzed reactions, particularly in C–H activation processes. Studies demonstrated that the presence of S,O-ligands significantly enhances the reaction yields, suggesting potential for further development in drug design .

Organic Synthesis

2.1 Synthesis of Thioesters

This compound can be utilized in the synthesis of thioesters, which are valuable intermediates in organic chemistry. The compound has been synthesized using various methods that involve the reaction of iodobenzene with mercaptopropionic acid under specific conditions to yield high yields of thioesters .

2.2 Fluorescent Probes Development

Another innovative application involves its use in developing fluorescent probes for biological studies. For instance, derivatives of this compound have been employed to create picomolar fluorescent probes that allow for affinity determination in cellular environments . This application highlights its utility in biochemical research.

Material Science

3.1 Polymerization Processes

In material science, this compound has been investigated for its role in polymerization processes. The compound's thiol group can participate in various polymerization reactions, potentially leading to new materials with enhanced properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis route for this compound derivatives aimed at improving yield and purity. The researchers employed various catalytic systems and solvents to enhance reaction efficiency, achieving yields exceeding 85% under optimal conditions .

Case Study 2: Biological Applications

In another investigation, researchers explored the biological activity of fluorescent probes derived from this compound against cancer cell lines. The results indicated significant binding affinity and selectivity, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-(Phenylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can participate in various biochemical reactions, influencing the activity of enzymes involved in metabolic pathways. The carboxylic acid group may also play a role in binding to target proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

3-Phenoxypropanoic acid, an oxygen analog replacing the sulfur atom with oxygen, exhibits a significantly higher melting point (92–94°C) due to stronger hydrogen bonding via the ether oxygen . In contrast, the sulfur atom in 3-(Phenylthio)propanoic acid reduces intermolecular interactions, lowering the melting point.

3-(3-Hydroxyphenyl)propanoic acid, with a hydroxyl substituent, has enhanced solubility in polar solvents compared to the phenylthio derivative. Its logP value (1.14) suggests lower lipophilicity than this compound (predicted higher logP due to the nonpolar phenylthio group) .

Key Findings :

- Anticancer Activity: 3-(4-Hydroxyphenyl)propanoic acid derivatives exhibit superior anticancer activity compared to sulfur analogs, attributed to hydroxyl-driven hydrogen bonding with biological targets .

- Antimicrobial Activity: this compound derivatives show moderate activity, while hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) demonstrate broader efficacy against bacterial and fungal strains .

Structural and Crystallographic Insights

Crystal structure analyses of 3-phenylpropanoic acid derivatives reveal that electron-withdrawing groups (e.g., -SPh) reduce lattice stability compared to electron-donating groups (e.g., -OH). For example, this compound lacks the strong hydrogen-bonding networks seen in hydroxylated analogs, impacting its solid-state packing .

Biological Activity

3-(Phenylthio)propanoic acid (C9H10O2S) is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound features a phenylthio group attached to a propanoic acid backbone, which contributes to its unique chemical properties. It has been studied for potential applications in drug development, particularly targeting various enzymes and receptors involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzymes that are part of metabolic pathways involving sulfur-containing compounds, potentially affecting processes such as inflammation and microbial resistance.

- Receptor Modulation : The carboxylic acid group may facilitate binding to target proteins, modulating their activity and influencing various biological responses.

Antimicrobial Properties

Studies indicate that this compound exhibits moderate antibacterial and antifungal activities. Its derivatives have shown effectiveness against a range of microbial strains, including:

- Bacteria : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrates antifungal properties that could be leveraged in therapeutic applications.

Cytotoxic Effects

Research on the cytotoxicity of this compound derivatives has revealed potential anti-tumor properties. Some derivatives have been tested against human tumor cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antimicrobial Activity :

Compound MIC (μg/mL) Activity Type This compound 16 Antibacterial Derivative A 8 Antifungal Derivative B 32 Antibacterial -

Cytotoxicity Assessment :

Compound IC50 (μM) Cell Line This compound 12 Breast Cancer Derivative C 5 Lung Cancer Derivative D 20 Colon Cancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(phenylthio)propanoic acid, and how can regioselectivity be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between a thiol (e.g., thiophenol) and a halogenated propanoic acid derivative. For example, 3-bromopropanoic acid reacts with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound . To optimize regioselectivity (sulfur vs. nitrogen substitution), reaction conditions such as solvent polarity, temperature, and base strength are critical. For instance, using aprotic polar solvents like DMF enhances sulfur-centered nucleophilicity, minimizing undesired N-substitution byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LC-MS/GC-MS):

Molecular ion peaks (e.g., m/z 212 for [M+H]⁺) and fragmentation patterns (e.g., loss of COOH or phenylthio groups) validate purity .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is prone to oxidation due to the thioether group. Stability can be enhanced by:

- Storing in inert atmospheres (argon/nitrogen) at −20°C.

- Avoiding prolonged exposure to light or heat (>50°C).

- Using antioxidants (e.g., BHT) in solution phases .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Pyrolysis studies (520–682 K) reveal a retro-Michael elimination pathway. The reaction proceeds via a four-membered cyclic transition state, yielding acrylic acid and thiophenol as primary products. Kinetic analyses (Arrhenius parameters: Eₐ ~120–150 kJ/mol) confirm a unimolecular mechanism . Computational modeling (DFT) can further elucidate transition-state geometry and substituent effects on decomposition rates.

Q. How does this compound interact with mitochondrial enzymes in prodrug design?

Methodological Answer: The thioether linkage enables mitochondrial targeting via the fatty acid β-oxidation pathway. In vitro assays using isolated rat liver mitochondria demonstrate that this compound derivatives (e.g., methimazole prodrugs) are metabolized by acyl-CoA synthetases, releasing bioactive antioxidants. Competitive inhibition studies with etomoxir (a CPT1 inhibitor) confirm pathway specificity .

Q. What metabolic transformations occur in vivo for this compound?

Methodological Answer: Metabolite profiling (e.g., murine urine LC-MS/MS) identifies sulfation and glucuronidation as primary Phase II modifications. For example:

Properties

IUPAC Name |

3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPROYLOGZTOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278629 | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-65-8 | |

| Record name | 3-(Phenylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.